molecular formula C13H20O B1616472 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one CAS No. 71048-82-3

1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one

Cat. No.: B1616472
CAS No.: 71048-82-3
M. Wt: 192.3 g/mol
InChI Key: XEJGJTYRUWUFFD-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as β-Damascenone, is a chemical compound with the molecular formula C₁₃H₁₈O. It is a significant aroma compound found in various essential oils and is known for its pleasant floral and fruity scent. This compound is widely used in the fragrance and flavor industries due to its potent aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common method involves the dehydration of isopropanol using an acidic solid catalyst to produce propanal. This is followed by the oxidation of propanal in the presence of oxygen or air, typically using a silver catalyst, to yield β-Damascenone .

Industrial Production Methods

In industrial settings, the production of β-Damascenone involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The final product is then purified using techniques like distillation to obtain high-purity β-Damascenone .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound .

Scientific Research Applications

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-:

    2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:

Uniqueness

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific stereochemistry, which contributes to its distinct aroma profile. Its potent fragrance makes it highly valuable in the fragrance and flavor industries .

Properties

CAS No.

71048-82-3

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3

InChI Key

XEJGJTYRUWUFFD-UHFFFAOYSA-N

SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

57378-68-4
71048-82-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one (25 g; 130 mmol; trans:cis 98:2; purity≧99%) stirred under nitrogen at 20° C. was added BF3.(AcOH)2 (0.65 mmol) and [Ru(COD)(methallyl)2] (0.65 mmol) are added consecutively. The resulting solution was heated to 130° C. and stirred over 60 minutes at 130° C. under nitrogen. Then the resulting mixture is cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(AcOH)2
Quantity
0.65 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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